Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[[4,6-bis(4-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde. This nomenclature precisely describes the molecular architecture, indicating the presence of a central 1,3,5-triazine ring system with three 4-formylphenoxy substituents attached through ether linkages at the 2, 4, and 6 positions of the triazine core. The International Union of Pure and Applied Chemistry naming convention follows the principle of identifying the most complex substituent pattern while maintaining systematic accuracy in describing the connectivity between functional groups.
The structural representation reveals a highly symmetrical molecule where the central triazine ring adopts a planar configuration with three nitrogen atoms alternating with three carbon atoms in a six-membered aromatic ring. Each carbon atom of the triazine ring forms an ether bond with the para position of a benzaldehyde unit, creating a three-fold symmetrical arrangement. The molecular geometry exhibits trigonal symmetry around the central triazine core, with the three benzaldehyde arms extending outward at approximately 120-degree angles from each other. This structural arrangement contributes to the compound's unique chemical and physical properties, particularly its potential for forming extended molecular networks through intermolecular interactions.
The systematic name accurately reflects the hierarchical structure where the triazine core serves as the central scaffold, and the formylphenoxy groups represent the peripheral substituents. The bis(4-formylphenoxy) terminology in the International Union of Pure and Applied Chemistry name indicates that two of the three substitution sites follow the same pattern, while the third site completes the symmetrical arrangement. This naming convention provides unambiguous identification of the compound's connectivity pattern and functional group distribution.
Chemical Abstracts Service Registry Number and Alternative Synonyms
The Chemical Abstracts Service registry number for Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is 3140-75-8. This unique identifier serves as the definitive reference for this specific chemical structure within global chemical databases and regulatory systems. The Chemical Abstracts Service number provides an unambiguous method for identifying this compound across different naming conventions and languages, ensuring consistent communication within the scientific and industrial communities.
Alternative synonyms for this compound include several systematic and common names that reflect different aspects of its chemical structure. The compound is also known as 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine, which emphasizes the triazine core with three formylphenoxy substituents. Another widely used synonym is 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which highlights the tribenzaldehyde nature of the molecule connected through a triazine-based tris(oxy) linkage system.
Additional recognized synonyms include 4-{[4,6-bis(4-formylphenoxy)-1,3,5-triazin-2-yl]oxy}benzaldehyde and the simplified designation 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine. The variety of naming conventions reflects the compound's complex structure and the different perspectives from which chemists may approach its description. Some databases also list abbreviated forms and proprietary identifiers, though these are less commonly used in formal scientific literature.
The compound's registry information includes various database-specific identifiers such as the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID40471573 and the Molecular Design Limited number MFCD31700811. These additional identifiers facilitate cross-referencing between different chemical information systems and enhance the compound's traceability in research and commercial applications.
Molecular Formula and Weight Validation
The molecular formula for Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is C24H15N3O6. This formula accurately represents the elemental composition comprising 24 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms. The molecular composition reflects the structural components of the molecule: the central triazine ring contributes 3 carbon and 3 nitrogen atoms, while each of the three benzaldehyde units contributes 7 carbon atoms, 5 hydrogen atoms, and 1 oxygen atom. The additional 3 oxygen atoms arise from the ether linkages connecting the benzaldehyde units to the triazine core.
The molecular weight of the compound is consistently reported as 441.4 grams per mole across multiple authoritative chemical databases. This molecular weight calculation is based on standard atomic masses and provides essential information for stoichiometric calculations in synthesis and analytical procedures. The exact mass, determined through high-resolution mass spectrometry, is 441.096085 grams per mole, which corresponds to the monoisotopic mass calculated using the most abundant isotopes of each constituent element.
Validation of the molecular formula through multiple independent sources confirms the accuracy of the elemental composition. The formula is consistent across major chemical databases including PubChem, ChemSpider, and Chemical Abstracts Service databases. The molecular weight calculations align with theoretical predictions based on the structural formula, and the values remain consistent across different computational chemistry platforms and experimental determinations.
The molecular formula validation extends to verification through analytical techniques such as elemental analysis and mass spectrometry. The theoretical percentage composition by mass consists of approximately 65.31% carbon, 3.42% hydrogen, 9.52% nitrogen, and 21.76% oxygen. These proportions are consistent with the expected values for a compound containing aromatic benzaldehyde units linked to a nitrogen-rich triazine core through ether bridges. The relatively high carbon content reflects the predominance of aromatic carbon atoms, while the moderate oxygen content corresponds to the aldehyde and ether functionalities distributed throughout the molecular structure.
Properties
IUPAC Name |
4-[[4,6-bis(4-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-13-16-1-7-19(8-2-16)31-22-25-23(32-20-9-3-17(14-29)4-10-20)27-24(26-22)33-21-11-5-18(15-30)6-12-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBSRHGIHAPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471573 | |
| Record name | Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3140-75-8 | |
| Record name | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3140-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzaldehyde, specifically the compound Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- (CAS No. 3140-75-8), is an organic compound that has garnered attention due to its potential biological activities. This compound features a triazine core linked to multiple benzaldehyde moieties, which may influence its reactivity and biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Characteristics
Structural Representation
The compound can be represented structurally as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of Benzaldehyde derivatives. For instance, compounds with similar structural frameworks have shown significant activity against various bacterial strains. The introduction of the triazine moiety may enhance this activity by increasing the lipophilicity and stability of the compound in biological environments.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Benzaldehyde Triazine Derivative | P. aeruginosa | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of Benzaldehyde derivatives. The compound's effect on human cell lines was evaluated using MTT assays.
Table 2: Cytotoxicity Results
These results indicate that while some derivatives exhibit cytotoxic effects at relatively low concentrations, further studies are needed to evaluate their therapeutic potential versus toxicity.
The proposed mechanism for the biological activity of Benzaldehyde derivatives includes:
- Inhibition of Enzymatic Activity: The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their function.
- Interference with Cellular Respiration: Some studies suggest that compounds with similar structures may disrupt mitochondrial function in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Properties
A study investigated the anticancer efficacy of a related triazine derivative in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective properties of Benzaldehyde derivatives in models of oxidative stress. The findings indicated that these compounds could reduce neuronal cell death induced by oxidative stressors.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit significant anticancer activities. For instance, hybrid molecules incorporating triazine structures have been synthesized and evaluated for their therapeutic potential against various cancer cell lines. The incorporation of benzaldehyde moieties into these compounds enhances their biological activity by improving solubility and bioavailability .
Drug Design
The synthesis of novel hybrid molecules utilizing benzaldehyde as a building block has been explored extensively. These compounds often demonstrate modified therapeutic activities due to the unique interactions facilitated by the triazine core. For example, a study highlighted the formation of tris(benzothiazole) derivatives through reactions involving benzaldehyde and triazine structures, which showed promising results in drug design .
Material Science
Synthesis of Covalent Organic Frameworks (COFs)
Benzaldehyde derivatives have been employed in the synthesis of covalent organic frameworks (COFs). Specifically, 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine has been utilized to create COFs that serve as effective adsorbents for pollutants such as methylene blue from aqueous solutions. The structural properties of these frameworks allow for high surface area and porosity, making them suitable for environmental remediation applications .
Light-Emitting Materials
The triazine-based compounds have also been investigated for their potential use in light-emitting materials. The synthesis of tris(1H-phenanthro[9,10-d]imidazole) using benzaldehyde derivatives has been reported as a new building block for blue light-emitting materials. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Environmental Applications
Water Purification
One notable application of benzaldehyde derivatives is in water purification technologies. The COFs derived from benzaldehyde and triazine structures have shown excellent capabilities in adsorbing organic dyes from contaminated water sources. Their high efficiency in removing pollutants underscores their potential role in environmental cleanup efforts .
Case Studies
Comparison with Similar Compounds
Notes on Contradictions and Limitations
- Biological Data: Limited evidence exists on the toxicity or biocompatibility of these compounds; most studies focus on material properties .
- Synthesis Scalability : While Compound A is commercially available (purity ≥98%) , large-scale synthesis of biphenyl derivatives (e.g., Compound C) remains challenging .
- Performance Trade-offs : Flexible triazine-oxy linkages in Compound A reduce crystallinity compared to rigid biphenyl-based COFs .
Preparation Methods
Starting Materials
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) : The central core with three reactive chlorine atoms.
- 4-Hydroxybenzaldehyde : Provides the phenolate nucleophile with an aldehyde functional group.
- Base : Sodium carbonate or potassium hydroxide to generate the phenolate ion.
- Solvent : Polar aprotic solvents such as p-dioxane or dimethylformamide (DMF).
- Atmosphere : Nitrogen to prevent oxidation.
Typical Reaction Conditions
- The reaction is carried out by mixing cyanuric chloride with 4-hydroxybenzaldehyde and base in a suitable solvent.
- The mixture is stirred and refluxed under nitrogen for an extended period (e.g., 18 hours).
- The temperature is typically maintained at reflux of the solvent (around 100-110 °C for p-dioxane).
- After completion, the reaction mixture is concentrated under reduced pressure and precipitated by addition to cold water.
- The solid product is filtered, washed, and dried.
Representative Procedure (From RSC Nanoscale Advances, 2024)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Cyanuric chloride (0.25 g, 1.35 mmol), 4-hydroxybenzaldehyde (0.51 g, 4.17 mmol), Na2CO3 (0.50 g, 4.72 mmol), p-dioxane (20 mL) | Reaction mixture prepared |
| 2 | Stirred and refluxed under nitrogen atmosphere for 18 hours | Etherification occurs |
| 3 | Concentrated under reduced pressure, poured into cold water (10 mL) | Precipitation of product |
| 4 | Filtered, rinsed with cold water (5 mL), dried | Yield: 0.441 g (74%) of TRIPOD |
The product was characterized by 1H NMR and 13C NMR spectroscopy confirming the formation of the tris-ether linked benzaldehyde compound.
Mechanistic Insights and Reaction Analysis
- The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the phenolate ion attacks the electron-deficient triazine ring at the chlorine-substituted carbons.
- The symmetrical nature of the 1,3,5-triazine core allows for three identical substitutions, yielding a star-shaped molecule with three benzaldehyde arms.
- The base facilitates deprotonation of 4-hydroxybenzaldehyde to form the phenolate ion, which is the active nucleophile.
- The reaction requires anhydrous and inert atmosphere conditions to prevent hydrolysis or oxidation side reactions.
Alternative Preparation Approaches
Using Potassium 4-Formylphenolate
- Potassium 4-formylphenolate can be prepared by treating 4-hydroxybenzaldehyde with potassium hydroxide in ethanol.
- This phenolate salt is reacted with 2,4,6-trichloro-1,3,5-triazine in DMF at 0 °C.
- This method yields the tris(aldehyde) compound in higher yield (~82%) compared to reflux in p-dioxane.
- The lower temperature reduces side reactions and improves selectivity.
Multi-Component Reactions for Derivatives
- The tris(aldehyde) compound serves as a versatile precursor for synthesizing various star-shaped hybrid molecules via multi-component reactions such as Michael addition and Hantzsch reactions.
- These reactions expand the compound's utility in medicinal chemistry and materials science but rely on the initial preparation of the tris(aldehyde) as described above.
Data Summary Table
| Parameter | Method 1 (Reflux in p-Dioxane) | Method 2 (Phenolate in DMF at 0 °C) |
|---|---|---|
| Starting materials | Cyanuric chloride, 4-hydroxybenzaldehyde, Na2CO3 | Cyanuric chloride, potassium 4-formylphenolate |
| Solvent | p-Dioxane | Dimethylformamide (DMF) |
| Temperature | Reflux (~100 °C) | 0 °C |
| Reaction time | 18 hours | Not specified (typically shorter) |
| Atmosphere | Nitrogen | Nitrogen |
| Yield | 74% | 82% |
| Product purification | Precipitation, filtration, drying | Precipitation, filtration, drying |
| Characterization | 1H NMR, 13C NMR | 1H NMR, 13C NMR |
Research Findings and Notes
- The preparation of this compound is well-established and reproducible with good yields.
- The choice of base and solvent critically affects the yield and purity.
- The product’s aldehyde protons appear as singlets near δ 9.98 ppm in 1H NMR, confirming the aldehyde functionality.
- The compound’s symmetrical structure is confirmed by consistent 13C NMR signals.
- The compound is a key intermediate for synthesizing covalent organic frameworks and star-shaped hybrid molecules with applications in materials science and medicinal chemistry.
Q & A
Q. What are the established synthetic routes for Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-?
The compound is synthesized via nucleophilic substitution between cyanuric chloride and 4-hydroxybenzaldehyde derivatives. A typical procedure involves reacting cyanuric chloride with three equivalents of 4-hydroxybenzaldehyde in anhydrous solvents (e.g., THF or DMF) under nitrogen atmosphere, catalyzed by a base (e.g., K₂CO₃) at 60–80°C for 24–48 hours. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography . For covalent organic framework (COF) synthesis, solvothermal methods (e.g., 120°C in mesitylene/dioxane) are employed to facilitate Schiff-base condensation .
Q. What characterization techniques are essential for verifying the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the triazine core and benzaldehyde groups.
- FTIR : Detection of C=O (aldehyde, ~1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).
- XRD : To assess crystallinity in COF applications (e.g., peaks at 2θ = 3–5° for layered structures).
- Elemental Analysis : Matching calculated vs. observed C, H, N, O percentages (e.g., C: 65.31%, H: 3.43%, N: 9.52%, O: 21.74%) .
Q. How is this compound utilized in materials science?
It serves as a key precursor for triazine-based covalent organic frameworks (COFs) , which exhibit high surface areas (e.g., 932–1592 m²/g) and tunable pore sizes (2.19–2.2 nm) for applications in gas storage (e.g., CO₂ adsorption up to 19 wt% at 273 K) and catalysis. The aldehyde groups enable Schiff-base reactions with amines to form imine-linked frameworks .
Advanced Research Questions
Q. What challenges arise in achieving crystallinity during COF synthesis with this compound?
Crystallinity depends on solvent choice and reaction kinetics. Polar solvents (e.g., DMF) may disrupt π-π stacking, leading to amorphous frameworks. Solvothermal conditions with low-polarity solvents (e.g., mesitylene/dioxane) and acetic acid catalysis improve crystallinity by slowing condensation rates, allowing ordered assembly . Post-synthetic annealing (150°C under vacuum) can further enhance crystallinity .
Q. How do intramolecular electronic properties influence COF performance?
The triazine core’s electron-deficient nature enhances charge-transfer interactions, critical for photocatalytic and sensing applications. STM imaging reveals that the LUMO+2 orbital of analogous triazine derivatives localizes on the peripheral benzaldehyde groups, facilitating redox activity. DFT calculations correlate this with enhanced CO₂ binding energies (~25–30 kJ/mol) in COFs .
Q. What methodological strategies resolve contradictions in experimental vs. computational adsorption data?
Discrepancies in gas uptake (e.g., CO₂ capacity) often stem from defects or incomplete activation of COFs. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
